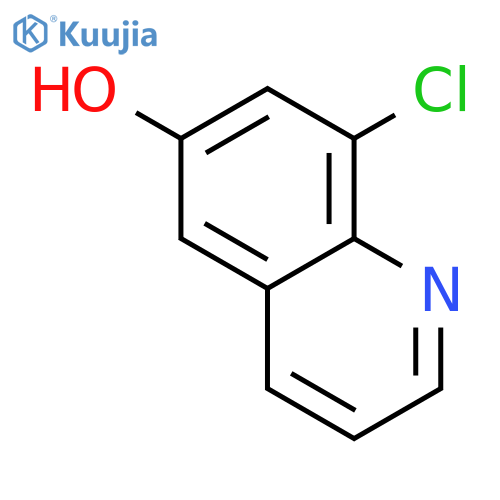Cas no 18119-24-9 (8-Chloroquinolin-6-OL)

8-Chloroquinolin-6-OL structure
商品名:8-Chloroquinolin-6-OL
8-Chloroquinolin-6-OL 化学的及び物理的性質
名前と識別子
-
- 6-Quinolinol, 8-chloro-
- 8-Chloroquinolin-6-ol
- 8-Chloro-6-hydroxyquinoline
- 6-Quinolinol,8-chloro
- 8-Chlor-6-hydroxychinolin
- 8-Chlor-chinolin-6-ol
- 8-chloro-quinolin-6-ol
- 6-CHLORO-8-HYDROXYQUINOLINE
- AK308559
- NSFZSTFINAEFAB-UHFFFAOYSA-N
- FCH878530
- AX8328781
- SMSSF-0625465
- 18119-24-9
- SY041629
- CS-0029519
- SCHEMBL3565423
- AMS_CNC_ID-1762297630
- MFCD09951943
- DTXSID50609426
- DS-11478
- SB68138
- AKOS006314115
- 8-Chloroquinolin-6-OL
-
- MDL: MFCD09951943
- インチ: 1S/C9H6ClNO/c10-8-5-7(12)4-6-2-1-3-11-9(6)8/h1-5,12H
- InChIKey: NSFZSTFINAEFAB-UHFFFAOYSA-N
- ほほえんだ: ClC1C([H])=C(C([H])=C2C([H])=C([H])C([H])=NC2=1)O[H]
計算された属性
- せいみつぶんしりょう: 179.01400
- どういたいしつりょう: 179.0137915g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 165
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 33.1
じっけんとくせい
- 色と性状: No data available
- 密度みつど: 1.4±0.1 g/cm3
- ゆうかいてん: No data available
- ふってん: 343.5±22.0°C at 760 mmHg
- フラッシュポイント: 161.5±22.3 °C
- PSA: 33.12000
- LogP: 2.59380
8-Chloroquinolin-6-OL セキュリティ情報
- シグナルワード:warning
- 危害声明: H302-H315-H319
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:Inert atmosphere,Room Temperature
8-Chloroquinolin-6-OL 税関データ
- 税関コード:2933499090
- 税関データ:
中国税関番号:
2933499090概要:
2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
8-Chloroquinolin-6-OL 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C837827-5g |
8-Chloroquinolin-6-ol |
18119-24-9 | 97% | 5g |
1,186.00 | 2021-05-17 | |
| abcr | AB443040-5 g |
8-Chloroquinolin-6-ol, 95%; . |
18119-24-9 | 95% | 5g |
€254.70 | 2023-04-22 | |
| TRC | C203130-500mg |
8-Chloroquinolin-6-ol |
18119-24-9 | 500mg |
$ 240.00 | 2022-04-01 | ||
| eNovation Chemicals LLC | D952733-5g |
6-Quinolinol, 8-chloro- |
18119-24-9 | 95% | 5g |
$110 | 2024-06-07 | |
| abcr | AB443040-250 mg |
8-Chloroquinolin-6-ol, 95%; . |
18119-24-9 | 95% | 250mg |
€77.40 | 2023-04-22 | |
| Chemenu | CM117270-5g |
8-Chloro-6-hydroxyquinoline |
18119-24-9 | 97% | 5g |
$125 | 2023-02-17 | |
| abcr | AB443040-250mg |
8-Chloroquinolin-6-ol, 95%; . |
18119-24-9 | 95% | 250mg |
€77.40 | 2025-03-19 | |
| 1PlusChem | 1P00237E-250mg |
6-Quinolinol, 8-chloro- |
18119-24-9 | 97% | 250mg |
$7.00 | 2025-02-19 | |
| abcr | AB443040-25g |
8-Chloroquinolin-6-ol, 95%; . |
18119-24-9 | 95% | 25g |
€718.30 | 2025-03-19 | |
| eNovation Chemicals LLC | D952733-5g |
6-Quinolinol, 8-chloro- |
18119-24-9 | 95% | 5g |
$100 | 2025-02-26 |
8-Chloroquinolin-6-OL 関連文献
-
Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
-
Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829
-
3. Book reviews
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
18119-24-9 (8-Chloroquinolin-6-OL) 関連製品
- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)
- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)
- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)
- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)
- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)
- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)
- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)
- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)
- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)
- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:18119-24-9)8-Chloroquinolin-6-OL

清らかである:99%
はかる:25g
価格 ($):400.0